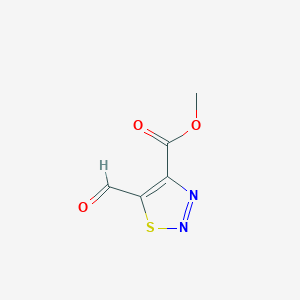

Methyl 5-formyl-1,2,3-thiadiazole-4-carboxylate

Description

Methyl 5-formyl-1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a formyl group at position 5 and a methyl ester at position 4. The thiadiazole ring system (comprising two nitrogen atoms and one sulfur atom) imparts unique electronic and steric properties, making it a valuable scaffold in medicinal and materials chemistry. The formyl group at position 5 enhances reactivity, enabling participation in nucleophilic additions or condensations, while the methyl ester at position 4 offers a handle for further functionalization.

Properties

IUPAC Name |

methyl 5-formylthiadiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3S/c1-10-5(9)4-3(2-8)11-7-6-4/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZTUBPILFMJMGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SN=N1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134077-72-8 | |

| Record name | methyl 5-formyl-1,2,3-thiadiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-formyl-1,2,3-thiadiazole-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazones with carbon disulfide, followed by oxidation and esterification steps .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product .

Chemical Reactions Analysis

Reactions at the Formyl Group

The formyl group (-CHO) at position 5 undergoes characteristic aldehyde reactions, including oxidation, reduction, and nucleophilic additions.

Oxidation to Carboxylic Acid

The formyl group is oxidized to a carboxyl group (-COOH) under strong oxidizing conditions.

-

Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or neutral media.

-

Product : Methyl 5-carboxy-1,2,3-thiadiazole-4-carboxylate.

-

Mechanism : KMnO₄ oxidizes the aldehyde to a carboxylic acid via a diol intermediate.

Reduction to Hydroxymethyl

The formyl group is reduced to a hydroxymethyl (-CH₂OH) group.

-

Reagents/Conditions : Sodium borohydride (NaBH₄) in methanol or ethanol.

-

Product : Methyl 5-(hydroxymethyl)-1,2,3-thiadiazole-4-carboxylate.

-

Mechanism : NaBH₄ selectively reduces the aldehyde without affecting the ester group.

Condensation Reactions

The formyl group participates in nucleophilic additions, forming hydrazones, oximes, or Schiff bases.

Reactions at the Ester Group

The methyl ester (-COOCH₃) at position 4 undergoes hydrolysis or transesterification.

Acid- or Base-Catalyzed Hydrolysis

-

Conditions :

-

Acidic : HCl/H₂O under reflux.

-

Basic : NaOH/EtOH at elevated temperatures.

-

-

Product : 5-Formyl-1,2,3-thiadiazole-4-carboxylic acid.

Transesterification

-

Reagents : Alcohol (e.g., ethanol) with acid catalyst.

-

Product : Ethyl 5-formyl-1,2,3-thiadiazole-4-carboxylate.

Electrophilic Substitution on the Thiadiazole Ring

The 1,2,3-thiadiazole ring undergoes electrophilic substitutions at position 2 or 4, influenced by the electron-withdrawing ester and formyl groups.

Halogenation

-

Product : Methyl 5-formyl-2-bromo-1,2,3-thiadiazole-4-carboxylate.

Nitration

-

Product : Methyl 5-formyl-2-nitro-1,2,3-thiadiazole-4-carboxylate.

Nucleophilic Substitution

The thiadiazole ring reacts with nucleophiles (e.g., amines, thiols) at electrophilic positions.

Amination

-

Product : Methyl 5-formyl-2-amino-1,2,3-thiadiazole-4-carboxylate.

Cyclization Reactions

The compound serves as a precursor for fused heterocycles.

Formation of Imidazo-Thiadiazoles

-

Reagents : Hydrazonoyl halides in dioxane with triethylamine (TEA) .

-

Product : Imidazo[2,1-b] thiadiazole derivatives (e.g., antimicrobial agents) .

Key Data Tables

Scientific Research Applications

Chemical Properties and Mechanism of Action

Methyl 5-formyl-1,2,3-thiadiazole-4-carboxylate features a thiadiazole ring, which contributes to its reactivity and biological activity. The compound can undergo various reactions such as oxidation, reduction, and substitution, leading to the formation of more complex derivatives with enhanced properties.

Mechanism of Action:

- Antimicrobial Activity: Similar compounds interact with bacterial proteins or enzymes, disrupting their normal functions and leading to bacterial cell death. The inhibition of bacterial growth is a primary outcome of this mechanism.

Chemistry

In the field of chemistry, this compound serves as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows researchers to develop new materials with specific properties tailored for various applications.

Biology and Medicine

This compound has shown potential in medicinal chemistry for its biological activities , including:

- Antimicrobial Properties: It is being studied for its effectiveness against various bacterial strains.

- Antifungal Activity: Research indicates potential efficacy against fungal pathogens.

- Anticancer Properties: Preliminary studies suggest that it may inhibit cancer cell proliferation by interfering with cellular mechanisms involved in mitosis.

The following table summarizes some of the biological activities observed:

| Activity Type | Target Organisms/Cells | Observations |

|---|---|---|

| Antimicrobial | Staphylococcus aureus, E. coli | Significant inhibition of growth observed |

| Antifungal | Candida albicans | Moderate effectiveness noted in preliminary tests |

| Anticancer | Various cancer cell lines | Induced apoptosis and cell cycle arrest reported |

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique chemical properties make it valuable for developing new polymers and coatings that require specific functional characteristics.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

-

Antimicrobial Evaluation:

A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 µg/mL to 32 µg/mL for various strains tested. -

Anticancer Mechanism:

Research published in June 2023 highlighted that similar thiadiazole compounds could inhibit tubulin polymerization in cancer cells. This action leads to cell cycle arrest and apoptosis, suggesting a promising avenue for anticancer drug development. -

Agricultural Applications:

The compound has been investigated for use as a pesticide and bactericide in agricultural settings. Its ability to control plant diseases and pests was noted in a patent filing that described its synthesis and application methods .

Mechanism of Action

The mechanism of action of Methyl 5-formyl-1,2,3-thiadiazole-4-carboxylate in biological systems involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs differ in substituents at position 5 and the ester group at position 4:

- Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate: Substituted with an amino group at position 5 and an ethyl ester. Used as a pharmaceutical intermediate due to its amine functionality .

- Isopropyl 5-[(4-chlorophenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate: Features a sulfonyl group at position 5 and an isopropyl ester.

- Ethyl 5-(phenylsulfonyl)-1,2,3-thiadiazole-4-carboxylate : Similar sulfonyl substitution but with an ethyl ester, highlighting the impact of ester chain length on solubility .

- Ethyl 5-(phenoxycarbonylamino)-1,2,3-thiadiazole-4-carboxylate: Contains a phenoxycarbonylamino group, enabling applications in targeted drug delivery .

Physicochemical Properties

*Calculated molecular formula and weight based on structural inference.

Research Findings and Discussion

- Pharmaceutical Utility: Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate’s role as a pharmaceutical intermediate underscores the importance of the thiadiazole scaffold in drug discovery .

- Impact of Substituents: Sulfonyl and phenoxycarbonylamino groups improve thermal stability and bioavailability compared to amino or formyl groups, as seen in their molecular weights and inferred applications .

- Ester Group Effects : Methyl esters (shorter chain) may enhance solubility in polar solvents compared to ethyl or isopropyl esters, though experimental validation is needed.

Biological Activity

Methyl 5-formyl-1,2,3-thiadiazole-4-carboxylate is a compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its synthesis and structure-activity relationships (SAR).

1. Overview of Thiadiazole Derivatives

Thiadiazoles are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer effects. The presence of the thiadiazole ring enhances the biological efficacy of various derivatives. This compound specifically shows promise due to its structural features that facilitate interactions with biological targets.

2. Synthesis of this compound

The synthesis typically involves the reaction of thiosemicarbazones with appropriate aldehydes under acidic conditions. The resulting compound can be characterized using techniques such as IR spectroscopy and NMR analysis to confirm its structure.

3.1 Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial strains. In a study evaluating derivatives of thiadiazoles:

- Minimum Inhibitory Concentration (MIC) values were found to be as low as 1.95 µg/mL against Gram-positive bacteria such as Staphylococcus aureus.

- The compound demonstrated a greater efficacy compared to standard antibiotics like nitrofurantoin, with a reported MIC/MBC ratio indicating potent bactericidal effects .

3.2 Anticancer Activity

Research indicates that thiadiazole derivatives possess notable anticancer properties. For instance:

- Compounds related to this compound have shown cytotoxic effects against various cancer cell lines.

- In vitro studies using the MTT assay revealed significant activity against colorectal cancer cells (HT-29), with IC50 values indicating effective inhibition at low concentrations .

3.3 Anti-inflammatory Effects

Thiadiazole derivatives have been studied for their anti-inflammatory potential. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes:

- Some derivatives have been shown to reduce inflammation in animal models by modulating pathways associated with inflammatory responses .

4. Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

| Structural Feature | Effect on Activity |

|---|---|

| Presence of electron-withdrawing groups | Enhances antimicrobial activity |

| Substitution on the thiadiazole ring | Affects cytotoxicity against cancer cells |

| Lipophilicity | Correlates with increased bioavailability and efficacy |

Case Study 1: Antimicrobial Efficacy

In a comparative study of various thiadiazole derivatives:

- This compound was tested against multiple strains of bacteria.

- Results indicated that it outperformed several conventional antibiotics in terms of MIC values against resistant strains .

Case Study 2: Anticancer Properties

A focused study evaluated the anticancer potential of thiadiazole derivatives on human cancer cell lines:

Q & A

Q. How should researchers address contradictory bioactivity results in different studies?

- Methodological Answer :

- Assay Standardization : Validate protocols using positive controls (e.g., known inhibitors) and replicate experiments across labs.

- Purity Verification : Re-characterize compounds via HPLC or LC-MS to rule out degradation products .

- Cell Line Validation : Ensure consistency in biological models (e.g., same passage number, culture conditions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.